![molecular formula C19H24N2O4S2 B2798222 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 951518-95-9](/img/structure/B2798222.png)
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The chemical formula is C23H27N5O3S . The InChI key is ZXYIRNXOAJYLCU-UHFFFAOYSA-N .Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial and Antifungal Activity : Novel sulfonamide derivatives have been synthesized and evaluated for their activity against various microbial strains. Some compounds showed promising activity as antimicrobial agents, indicating potential applications in the development of new therapeutic agents for infectious diseases (Desai et al., 2013).
- Anticancer and Anti-HIV Activities : Certain sulfonamide derivatives have been investigated for their anticancer and anti-HIV activities, with some showing moderate to excellent activity against various cancer cell lines and HIV-1. This highlights their potential use in cancer and HIV/AIDS treatment strategies (Kamel et al., 2010).
Material Science and Organic Synthesis
- Synthesis of Metallophthalocyanines : Research into the synthesis of novel peripherally octa-substituted metallophthalocyanines incorporating sulfonamide moieties suggests applications in materials science, particularly in the development of materials for electronic and photonic devices (Kantekin et al., 2015).
- Development of Fluorinating Agents : The synthesis of chiral fluorinating agents based on sulfonamide structures indicates applications in the field of organic synthesis, providing new methods for the introduction of fluorine atoms into organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals (Sun et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The inhibition of CDK2 by this compound can lead to cell cycle arrest, which may result in the death of rapidly dividing cells, such as cancer cells . .
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-13-10-15(3)19(16(4)11-13)27(24,25)20-18-12-17(7-6-14(18)2)21-8-5-9-26(21,22)23/h6-7,10-12,20H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYJXOMVVVMJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide |
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